molecular formula C20H23F6N3O2 B11819811 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione

Cat. No.: B11819811
M. Wt: 451.4 g/mol
InChI Key: UHSXGSGJZCDPIR-WXLSXGNJSA-N
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Description

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the anilino and amino groups: These groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halides or amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique structural properties.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to these targets, while the cyclobutane ring provides structural rigidity. This compound can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3,5-bis(trifluoromethyl)phenyl]amino-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]cyclobutene-1,2-dione
  • 3-[3,5-bis(trifluoromethyl)phenyl]amino-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutene-1,2-dione

Uniqueness

The uniqueness of 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione lies in its specific combination of functional groups and structural features. The presence of trifluoromethyl groups enhances its chemical stability and reactivity, while the cyclobutane ring provides a rigid framework that is beneficial for various applications.

Properties

Molecular Formula

C20H23F6N3O2

Molecular Weight

451.4 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione

InChI

InChI=1S/C20H23F6N3O2/c1-29(2)14-6-4-3-5-13(14)28-16-15(17(30)18(16)31)27-12-8-10(19(21,22)23)7-11(9-12)20(24,25)26/h7-9,13-16,27-28H,3-6H2,1-2H3/t13-,14-,15?,16?/m1/s1

InChI Key

UHSXGSGJZCDPIR-WXLSXGNJSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CN(C)C1CCCCC1NC2C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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